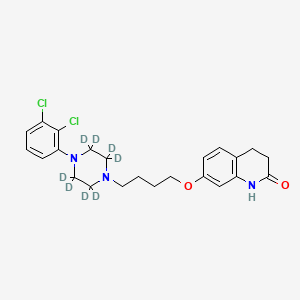
阿立哌唑-d8
描述
阿立哌唑-d8是阿立哌唑的氘代形式,阿立哌唑是一种非典型抗精神病药物。this compound中的氘原子取代了氢原子,由于同位素效应,这在药代动力学研究中具有优势。该化合物主要用于研究阿立哌唑的代谢和药代动力学。
科学研究应用
阿立哌唑-d8有几种科学研究应用:
化学: 用作分析化学中的内标,用于定量各种样品中的阿立哌唑。
生物学: 有助于研究生物系统中阿立哌唑的代谢途径和药代动力学。
医学: 用于临床研究,以了解该药物在人体内的行为,帮助开发新的治疗策略。
工业: 用于制药行业开发和验证分析方法。
作用机制
阿立哌唑-d8通过对多巴胺D2受体和5-羟色胺5-HT1A受体产生部分激动作用,以及对5-羟色胺5-HT2A受体产生拮抗作用来发挥其作用 。这种独特的机制使其能够调节神经递质的活性,在治疗精神疾病方面提供治疗益处。氘代形式this compound主要用于详细研究这些机制,提供对药物药效学和药代动力学的见解。
类似化合物:
布雷昔哌唑: 另一种具有类似作用机制但受体结合特征不同的非典型抗精神病药物.
卡利普瑞唑: 与阿立哌唑共享一些药理特性,但具有不同的受体亲和力特征。
独特之处: this compound由于其氘代特性而具有独特性,这在研究应用中具有优势。氘原子的存在增强了稳定性,并允许对药物的代谢和药代动力学进行更精确的研究,与非氘代对应物相比。
生化分析
Biochemical Properties
Aripiprazole-d8, like its parent compound Aripiprazole, is known to interact with various enzymes and proteins. It is a potent partial D₂ agonist, acting as an agonist at the presynaptic D₂ autoreceptors and as an antagonist at the postsynaptic D₂ receptors . It also exerts antagonist effects at the 5-HT 2A receptor .
Cellular Effects
Aripiprazole-d8 is believed to have significant effects on various types of cells and cellular processes. It has been suggested that Aripiprazole influences cell function by affecting multiple cellular pathways . It may also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Aripiprazole-d8 is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a potent partial D₂ agonist, Aripiprazole-d8 works as an agonist at the presynaptic D₂ autoreceptors and as an antagonist at the postsynaptic D₂ receptors .
Temporal Effects in Laboratory Settings
It has been suggested that Aripiprazole has a unique neurobiology among available antipsychotics . The effect of chronic administration of Aripiprazole on D₂R affinity state and number has been especially highlighted .
Dosage Effects in Animal Models
The effects of Aripiprazole-d8 vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes and cofactors
Transport and Distribution
It is known to interact with various transporters or binding proteins .
准备方法
合成路线和反应条件: 阿立哌唑-d8的制备涉及多步合成过程。一种方法以异山梨醇-5-硝酸酯二氯乙烷-d8为原料。 合成过程分四步进行,包括亲核取代和环化等反应 。 该过程中使用的氘代试剂成本效益高,产物易于纯化,可实现高纯度和同位素丰度 .
工业生产方法: this compound的工业生产遵循类似的合成路线,但规模更大。该工艺旨在高效且具有成本效益,确保高产率和纯度。在工业环境中使用氘代试剂可生产大量用于研究和制药应用的this compound。
化学反应分析
反应类型: 阿立哌唑-d8会发生多种化学反应,包括:
氧化: 这种反应可以在特定条件下发生,导致形成氧化衍生物。
还原: 还原反应可以将this compound转化为其还原形式。
取代: 亲核取代反应很常见,其中氘原子可以被其他亲核试剂取代。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 卤化物和胺类等亲核试剂用于取代反应。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和特定条件。例如,氧化会导致形成羟基化衍生物,而还原会产生氘代醇。
相似化合物的比较
Brexpiprazole: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profiles.
Cariprazine: Shares some pharmacological properties with Aripiprazole but has a distinct receptor affinity profile.
Uniqueness: Aripiprazole-d8 is unique due to its deuterated nature, which provides advantages in research applications. The presence of deuterium atoms enhances the stability and allows for more precise studies of the drug’s metabolism and pharmacokinetics compared to its non-deuterated counterparts.
属性
IUPAC Name |
7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUORZQYGODEFX-FUEQIQQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648854 | |
| Record name | 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089115-06-9 | |
| Record name | 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]butoxy]-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1089115-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)








![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)


